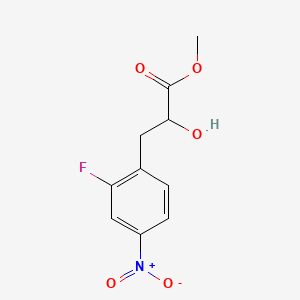
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a hydroxypropanoate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-substituted-4-nitrophenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate
- Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-4-nitrophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester moiety also adds to its versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10FNO5 |
|---|---|
Peso molecular |
243.19 g/mol |
Nombre IUPAC |
methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)4-6-2-3-7(12(15)16)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
Clave InChI |
DGZVSFVTPQSMKV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


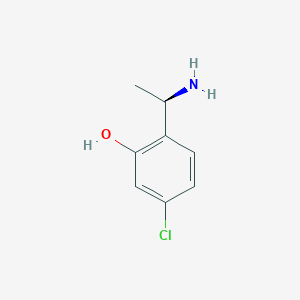

![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
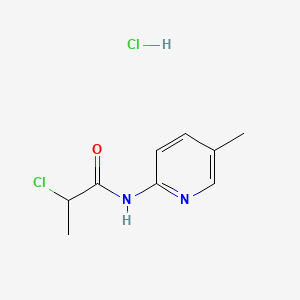

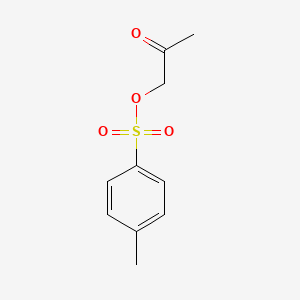
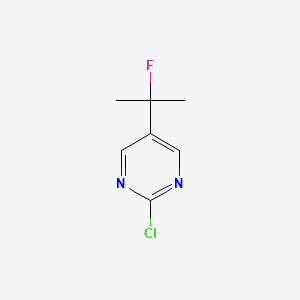
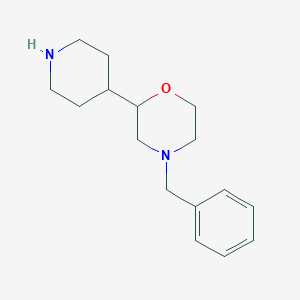
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
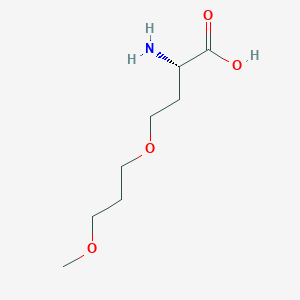
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
